An In-depth Technical Guide to 3-Bromo-6-chloro-2-fluoropyridine (CAS No. 885952-18-1)
An In-depth Technical Guide to 3-Bromo-6-chloro-2-fluoropyridine (CAS No. 885952-18-1)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 3-Bromo-6-chloro-2-fluoropyridine, a key building block in modern medicinal chemistry and organic synthesis. Its unique substitution pattern offers a versatile platform for the synthesis of complex heterocyclic scaffolds, particularly those with applications in drug discovery. This document delves into its physicochemical properties, synthesis, reactivity, and applications, with a focus on providing practical insights for laboratory and developmental work. The CAS number for 3-Bromo-6-chloro-2-fluoropyridine is 885952-18-1.[1][2]
Introduction: The Strategic Importance of a Polysubstituted Pyridine
3-Bromo-6-chloro-2-fluoropyridine is a strategically important polysubstituted pyridine derivative that has garnered significant interest in the pharmaceutical and agrochemical industries.[1][3] Its value lies in the orthogonal reactivity of its three distinct halogen substituents, which allows for selective and sequential functionalization. This controlled reactivity is paramount in the construction of highly substituted pyridine cores, which are prevalent in a vast array of biologically active molecules. The presence of a fluorine atom, in particular, is a common feature in modern pharmaceuticals, often imparting desirable properties such as enhanced metabolic stability, increased binding affinity, and improved bioavailability. This guide will explore the chemical nuances of this versatile reagent and its role in advancing complex molecular design.
Physicochemical Properties
A thorough understanding of the physicochemical properties of 3-Bromo-6-chloro-2-fluoropyridine is essential for its effective handling, reaction optimization, and purification.
| Property | Value | Source |
| CAS Number | 885952-18-1 | [1][2] |
| Molecular Formula | C₅H₂BrClFN | [2] |
| Molecular Weight | 210.43 g/mol | [4] |
| IUPAC Name | 3-bromo-6-chloro-2-fluoropyridine | [2] |
| Canonical SMILES | C1=CC(=C(C(=C1)Br)F)N=C1Cl | |
| InChI Key | VKBRLJKCZACHPU-UHFFFAOYSA-N | [2] |
| Appearance | Off-white to light yellow solid | |
| Purity | Typically ≥95-99% | [2] |
| Topological Polar Surface Area | 12.9 Ų | [4] |
| XLogP3-AA | 2.9 | [4] |
Synthesis of 3-Bromo-6-chloro-2-fluoropyridine
Conceptual Synthetic Pathway.
General Experimental Considerations for Synthesis (Hypothetical Protocol)
The following is a generalized, hypothetical protocol based on common organic synthesis techniques for similar compounds. This is not a validated protocol and should be adapted and optimized by a qualified chemist.
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Bromination of 2-Amino-6-chloropyridine:
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To a solution of 2-Amino-6-chloropyridine in a suitable solvent (e.g., acetonitrile or a halogenated solvent), add a brominating agent such as N-Bromosuccinimide (NBS) or bromine in acetic acid.
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The reaction is typically carried out at room temperature or with gentle heating, and the progress is monitored by TLC or LC-MS.
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Upon completion, the reaction is quenched, and the product, 2-Amino-3-bromo-6-chloropyridine, is isolated and purified by standard procedures like extraction and crystallization or chromatography.
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-
Diazotization and Fluorination (Balz-Schiemann Reaction):
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The resulting 2-Amino-3-bromo-6-chloropyridine is dissolved in a non-aqueous acidic medium, typically a solution of tetrafluoroboric acid (HBF₄).
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The solution is cooled to low temperatures (0 to -10 °C), and a solution of sodium nitrite (NaNO₂) in water is added dropwise to form the diazonium tetrafluoroborate salt.
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The precipitated diazonium salt is isolated by filtration and thoroughly dried.
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The dry diazonium salt is then gently heated under anhydrous conditions. Thermal decomposition releases nitrogen gas and introduces the fluorine atom onto the pyridine ring, yielding 3-Bromo-6-chloro-2-fluoropyridine.
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The crude product is then purified, for example, by vacuum distillation or column chromatography.
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Reactivity and Strategic Applications in Synthesis
The synthetic utility of 3-Bromo-6-chloro-2-fluoropyridine stems from the differential reactivity of its halogen substituents. This allows for selective functionalization, making it a valuable tool for building molecular complexity.
Reactivity overview of 3-Bromo-6-chloro-2-fluoropyridine.
Palladium-Catalyzed Cross-Coupling Reactions
The bromine atom at the C-3 position is the most susceptible to oxidative addition to a palladium(0) catalyst, making it the primary site for cross-coupling reactions.
This reaction is a powerful method for forming carbon-carbon bonds. 3-Bromo-6-chloro-2-fluoropyridine can be coupled with a wide range of boronic acids or their esters to introduce aryl, heteroaryl, or alkyl groups at the C-3 position.
General Protocol for Suzuki-Miyaura Coupling:
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Reaction Setup: In an inert atmosphere glovebox or using Schlenk techniques, a reaction vessel is charged with 3-Bromo-6-chloro-2-fluoropyridine (1.0 eq.), the desired boronic acid or ester (1.1-1.5 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf), 1-5 mol%), and a base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄, 2-3 eq.).
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Solvent Addition: A degassed solvent system, typically a mixture of an organic solvent (e.g., 1,4-dioxane, toluene, or DME) and water, is added.
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Reaction Execution: The mixture is heated to a temperature ranging from 80 to 120 °C and stirred until the starting material is consumed (monitored by TLC or LC-MS). Microwave irradiation can often significantly reduce reaction times.
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Work-up and Purification: The reaction mixture is cooled, diluted with water and an organic solvent (e.g., ethyl acetate), and the layers are separated. The aqueous layer is extracted with the organic solvent, and the combined organic layers are washed, dried, and concentrated. The crude product is then purified by column chromatography.
This palladium-catalyzed reaction enables the formation of carbon-nitrogen bonds, allowing for the introduction of a wide variety of primary and secondary amines at the C-3 position.[5][6]
General Protocol for Buchwald-Hartwig Amination:
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Reaction Setup: Under an inert atmosphere, a reaction vessel is charged with 3-Bromo-6-chloro-2-fluoropyridine (1.0 eq.), the desired amine (1.1-1.5 eq.), a palladium catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂), a suitable phosphine ligand (e.g., BINAP, XPhos, SPhos, 1-5 mol%), and a strong, non-nucleophilic base (e.g., NaOt-Bu, K₃PO₄, Cs₂CO₃, 1.5-2.5 eq.).[6]
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Solvent Addition: Anhydrous, degassed solvent (e.g., toluene, dioxane) is added.
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Reaction Execution: The mixture is heated, typically between 80-110 °C, until the reaction is complete as determined by TLC or LC-MS.
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Work-up and Purification: After cooling, the reaction is quenched and worked up similarly to the Suzuki-Miyaura coupling. Purification is typically achieved by column chromatography.
Nucleophilic Aromatic Substitution (SNAr)
The chlorine and fluorine atoms at the C-6 and C-2 positions, respectively, are activated towards nucleophilic aromatic substitution due to the electron-withdrawing nature of the pyridine nitrogen. The relative reactivity of these positions can be influenced by the nature of the nucleophile and the reaction conditions. Generally, the C-6 position is more susceptible to SNAr than the C-2 position. This allows for the sequential introduction of nucleophiles after the C-3 position has been functionalized.
Applications in Drug Discovery: A Focus on Kinase Inhibitors
The substituted pyridine scaffold accessible through 3-Bromo-6-chloro-2-fluoropyridine is a common feature in many kinase inhibitors. Kinases are a critical class of enzymes involved in cell signaling, and their dysregulation is implicated in numerous diseases, including cancer and inflammatory disorders.
While a direct synthesis of a marketed drug from 3-Bromo-6-chloro-2-fluoropyridine is not prominently documented in publicly available literature, its structural motifs are present in numerous kinase inhibitors. For instance, the 2-fluoro-3-arylpyridine scaffold is a key component of some Aurora kinase inhibitors.[7][8] The synthetic strategies outlined above provide a clear pathway to such structures, highlighting the potential of this building block in the development of novel therapeutics.
Spectroscopic Data and Characterization
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¹H NMR: The ¹H NMR spectrum is expected to show two doublets in the aromatic region, corresponding to the two protons on the pyridine ring. The coupling constants would be indicative of their relative positions.
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¹³C NMR: The ¹³C NMR spectrum will display five distinct signals for the five carbon atoms of the pyridine ring. The chemical shifts will be influenced by the electronegativity of the attached halogens. The carbon attached to fluorine will exhibit a characteristic large one-bond C-F coupling constant.
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Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound. The isotopic pattern of the molecular ion will be characteristic of a molecule containing one bromine and one chlorine atom.
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Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for C-H, C=C, and C=N stretching vibrations within the aromatic pyridine ring, as well as C-halogen stretching vibrations.
Safety and Handling
3-Bromo-6-chloro-2-fluoropyridine should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. It should be used in a well-ventilated area or a fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
3-Bromo-6-chloro-2-fluoropyridine is a highly valuable and versatile building block for organic synthesis, particularly in the field of drug discovery. Its unique arrangement of halogen atoms allows for selective and sequential functionalization, providing access to a wide range of complex, substituted pyridine derivatives. A thorough understanding of its properties, synthesis, and reactivity is key to leveraging its full potential in the development of novel chemical entities with therapeutic promise.
References
- Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Strategic Importance of 3-Bromo-6-chloro-2-fluoropyridine in Chemical Research.
- Ningbo Inno Pharmchem Co., Ltd. (2025). Mastering Organic Synthesis: Exploring the Versatility of 3-Bromo-6-chloro-2-fluoropyridine.
- Wikipedia. (n.d.). Buchwald–Hartwig amination.
- BenchChem. (2025). Application Note and Protocol: Buchwald-Hartwig Amination of 3-Bromo-2-methylpyridine.
- Buchwald-Hartwig amination of a bromopyridine with cyclohexane-1,2-diamine. (n.d.).
- ChemicalBook. (n.d.). 3-Bromo-6-chloro-2-methylpyridine(132606-40-7) 1H NMR spectrum.
- ChemicalBook. (n.d.). 6-BroMo-2-chloro-3-fluoropyridine(1211591-93-3) 1H NMR spectrum.
- ChemicalBook. (n.d.). 3-Bromo-2-chloropyridine(52200-48-3) 1H NMR spectrum.
- Sigma-Aldrich. (n.d.). 3-Bromo-6-chloro-2-fluoropyridine.
- ACS Publications. (2021). Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. Journal of Medicinal Chemistry.
- ChemicalBook. (n.d.). 3-Bromo-2-chloropyridine(52200-48-3) 13C NMR spectrum.
- National Center for Biotechnology Information. (n.d.). Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. PubMed Central.
- ChemicalBook. (n.d.). 3-bromo-6-hydroxy-2-methylpyridine(54923-31-8) 13 c nmr.
- National Institute of Standards and Technology. (n.d.). Pyridine, 3-bromo-. NIST Chemistry WebBook.
- ChemicalBook. (n.d.). 3-Bromo-2-chloropyridine(52200-48-3) IR1.
- National Institute of Standards and Technology. (n.d.). Pyridine, 3-bromo-. NIST Chemistry WebBook.
- ChemicalBook. (n.d.). 3-BROMO-6-CHLORO-2-FLUOROPYRIDINE.
- Alfa Chemistry. (n.d.). CAS 885952-18-1 3-Bromo-6-chloro-2-fluoropyridine.
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